molecular formula C19H20N2O6S2 B2563481 Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896293-93-9

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2563481
CAS RN: 896293-93-9
M. Wt: 436.5
InChI Key: SERNBGFKAZHZIQ-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the construction of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. They exhibit various biologically vital properties and are used in the synthesis of compounds for treating cancer, microbial infections, and other disorders .

Medicinal Chemistry

In the realm of medicinal chemistry, the compound’s derivatives are explored for their biological activities. For instance, indole derivatives possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities make them a point of interest for synthesizing a variety of indole derivatives for pharmacological screenings .

Agriculture

While direct applications in agriculture are not explicitly mentioned, the methodologies developed using this compound can be extrapolated to agricultural chemistry. For example, the catalytic protodeboronation of boronic esters, to which this compound is structurally related, is a key reaction in creating compounds that could potentially act as growth promoters or pesticides .

Biotechnology

In biotechnological research, the compound’s derivatives could be used in the development of new biochemical assays or as molecular probes due to their reactivity. The boron moiety in related compounds is often used in the Suzuki–Miyaura coupling, a reaction widely employed in the synthesis of various biologically active molecules .

Environmental Science

The environmental impact of this compound and its derivatives can be assessed through studies on their biodegradability and toxicity. Safety data sheets of related chemicals indicate the importance of understanding the environmental hazards, such as water solubility and mobility, which could inform the environmental management of these compounds .

Catalysis

The compound is potentially useful in catalysis, particularly in reactions involving the benzylic position. Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are fundamental in creating complex molecules with high precision .

properties

IUPAC Name

methyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-11(22)21-8-7-14-15(10-21)28-18(16(14)19(24)27-2)20-17(23)12-5-4-6-13(9-12)29(3,25)26/h4-6,9H,7-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNBGFKAZHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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